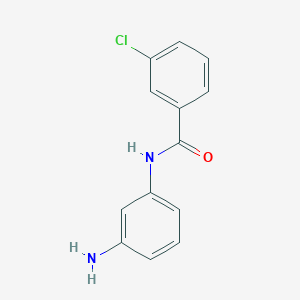

N-(3-aminophenyl)-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-aminophenyl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to the phenyl ring and a chlorine atom attached to the benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-3-chlorobenzamide typically involves the reaction of 3-chloroaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloroaniline+benzoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The chlorine atom in the benzamide structure can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Applications De Recherche Scientifique

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-aminophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

N-(3-aminophenyl)-3-chlorobenzamide can be compared with other similar compounds, such as:

- N-(2-aminophenyl)-3-chlorobenzamide

- N-(4-aminophenyl)-3-chlorobenzamide

- N-(3-aminophenyl)-4-chlorobenzamide

These compounds share similar structural features but differ in the position of the amine or chlorine groups. The unique positioning of these groups in this compound can lead to distinct chemical and biological properties, making it a compound of particular interest in research and industrial applications.

Activité Biologique

N-(3-aminophenyl)-3-chlorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with an amino group at the para position and a chlorine atom at the meta position. Its molecular formula is C7H7ClN2O, and it exhibits distinct chemical properties that influence its biological interactions.

The primary mechanism of action for this compound involves its interaction with specific cellular targets, leading to various biological effects:

- Target Interaction : The compound primarily targets tubulin , a protein critical for cell structure and function. It acts as a tubulin-targeting cytotoxic agent , inducing immunogenic cell death (ICD) which recruits T-cells into the tumor microenvironment, enhancing the efficacy of immunomodulatory agents.

- Biochemical Pathways : It affects the tubulin polymerization pathway , disrupting normal cellular processes and leading to tumor growth inhibition.

Biological Activities

Research has highlighted several biological activities attributed to this compound:

- Anticancer Properties : Studies indicate that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. Its ability to inhibit tubulin polymerization is linked to its cytotoxic effects on rapidly dividing cancer cells.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further studies in treating infections caused by resistant strains of bacteria.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is part of well-defined antibody-drug conjugates (ADCs), characterized by a drug-antibody ratio (DAR) of 4. This structure enhances its stability and efficacy in targeted therapies.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.

- Animal Models : Preclinical studies using animal models have shown promising results in tumor growth inhibition, supporting its potential as a therapeutic agent in cancer treatment.

- Structure-Activity Relationship (SAR) : Research has explored the SAR of related compounds, revealing that modifications in the amino or halogen substituents can enhance or diminish biological activity. For instance, substituting different halogen atoms or altering the amino group can significantly affect potency against specific targets .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Target | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|---|

| N-(4-aminophenyl)-3-chlorobenzamide | Tubulin | Anticancer | 10 | Exhibits similar tubulin-targeting effects |

| N-(3-aminopropyl)-3-chlorobenzamide | Enzymatic | Antimicrobial | 15 | Shows broad-spectrum antimicrobial activity |

| N-(2-amino-4-chlorobenzamide) | Enzymatic | Antimicrobial | 20 | Less potent than N-(3-aminophenyl) variant |

Propriétés

IUPAC Name |

N-(3-aminophenyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAYYFPEUVSJQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352210 |

Source

|

| Record name | N-(3-aminophenyl)-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-89-0 |

Source

|

| Record name | N-(3-aminophenyl)-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.